molecular formula C21H33NO2 B10822325 [(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol

[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol

Cat. No.: B10822325
M. Wt: 331.5 g/mol
InChI Key: PYZTXDCPUPYILV-TYCQWZJGSA-N
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Description

BMS-986104 derivative 12 is a synthetic organic compound known for its role as a biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has shown significant immunomodulatory potential, making it a subject of interest in pharmacological research .

Preparation Methods

The synthesis of BMS-986104 derivative 12 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe final step involves the addition of the ethoxypropyl side chain . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

BMS-986104 derivative 12 undergoes various chemical reactions, including:

Scientific Research Applications

BMS-986104 derivative 12 has a wide range of scientific research applications:

Mechanism of Action

BMS-986104 derivative 12 exerts its effects by selectively modulating the sphingosine-1-phosphate receptor 1 (S1P1). This modulation leads to biased signaling, which affects lymphocyte migration and sequestration. The compound’s action involves the activation of specific pathways, including GTP-binding protein signaling and calcium mobilization, which contribute to its immunomodulatory effects .

Properties

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol

InChI

InChI=1S/C21H33NO2/c1-2-24-11-3-4-16-5-6-18-13-19(8-7-17(18)12-16)20-9-10-21(22,14-20)15-23/h7-8,13,16,20,23H,2-6,9-12,14-15,22H2,1H3/t16-,20+,21-/m1/s1

InChI Key

PYZTXDCPUPYILV-TYCQWZJGSA-N

Isomeric SMILES

CCOCCC[C@@H]1CCC2=C(C1)C=CC(=C2)[C@H]3CC[C@@](C3)(CO)N

Canonical SMILES

CCOCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N

Origin of Product

United States

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